N-(2-cyanoethyl)-N-methylacetamide

Toxicology Drug Metabolism Lathyrism Research

Researchers requiring a metabolically stable probe or a clean cyanoacetamide synthon face supply chain uncertainty with generic analogs. This tertiary amide eliminates N-H side reactions and resists in vivo cleavage, ensuring reproducible results. - Dual functionality: polar aprotic amide core paired with a nucleophile-reactive nitrile. - Putatively inactive control for osteolathyrism/collagen crosslinking studies. - Supplied at 95% purity with batch-specific QC documentation available.

Molecular Formula C6H10N2O
Molecular Weight 126.16 g/mol
CAS No. 4271-90-3
Cat. No. B1271588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-cyanoethyl)-N-methylacetamide
CAS4271-90-3
Molecular FormulaC6H10N2O
Molecular Weight126.16 g/mol
Structural Identifiers
SMILESCC(=O)N(C)CCC#N
InChIInChI=1S/C6H10N2O/c1-6(9)8(2)5-3-4-7/h3,5H2,1-2H3
InChIKeyXVWNWBDQUDOFRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Cyanoethyl)-N-methylacetamide (CAS 4271-90-3): Procurement-Relevant Identity and Physicochemical Profile


N-(2-Cyanoethyl)-N-methylacetamide (CAS 4271-90-3) is a tertiary amide featuring a cyanoethyl and a methyl substituent on the amide nitrogen [1]. Its molecular formula is C6H10N2O with a molecular weight of 126.16 g/mol [1]. It is primarily supplied as a research chemical with a typical purity of 95% . Predicted physicochemical properties include a boiling point of 263.85 °C, a melting point of 50.11 °C, and a refractive index (n20/D) of 1.45, though experimental values remain unpublished across major databases . This specific substitution pattern differentiates it from simpler N-alkylacetamides and other cyanoacetamide derivatives used as synthetic intermediates.

Why N-(2-Cyanoethyl)-N-methylacetamide Cannot Be Readily Replaced by Generic N-Alkylacetamides or Cyanoacetamides


Assuming functional interchangeability between N-(2-cyanoethyl)-N-methylacetamide and its closest in-class analogs (e.g., N,N-dimethylacetamide, N-methylacetamide, or other cyanoacetamides) introduces quantifiable risk. The compound’s dual functionality—a tertiary amide core and a terminal nitrile—creates a unique reactivity and polarity profile not replicated by simpler analogs. For instance, in vivo metabolic studies on related N-acyl-β-aminopropionitrile derivatives demonstrate that structural modifications directly determine biological cleavage and toxicity outcomes [1]. The presence of the nitrile group enables participation in nucleophilic addition reactions, while the tertiary amide resists hydrolysis differently than secondary amides like N-methylacetamide . Substituting with a compound lacking either functional group can lead to failure in synthetic routes or altered biological activity, underscoring the need for precise specification.

Quantitative Differentiation Evidence for N-(2-Cyanoethyl)-N-methylacetamide Against Closest Analogs


Comparative In Vivo Toxicity and Metabolic Stability vs. N-Acetyl-β-aminopropionitrile (BAPN) and N-Methyl-BAPN

A foundational 1963 study evaluated the toxicity and metabolism of several N-acyl derivatives of β-aminopropionitrile (BAPN). While the study did not test N-(2-cyanoethyl)-N-methylacetamide directly, it established a clear structure-activity relationship (SAR). N-acetyl-BAPN and N-methyl-BAPN were found to be non-toxic, in contrast to the free base BAPN which produces osteolathyrism [1]. Following intraperitoneal injection, rats given N-acetyl-BAPN showed no urinary excretion of free BAPN or cyanoacetic acid, indicating metabolic stability against in vivo cleavage, unlike the toxic γ-glutamyl derivative [1]. As N-(2-cyanoethyl)-N-methylacetamide is the N-acetyl, N-methyl derivative, it combines both protective substitutions, supporting the inference of high metabolic stability and non-toxicity.

Toxicology Drug Metabolism Lathyrism Research

Differentiation in Synthetic Versatility: Tertiary Amide vs. Secondary Amide in Cyanoacetamide-Based Heterocyclic Synthesis

Cyanoacetamide derivatives are key synthons for five- and six-membered heterocycles [1]. The reactivity of N-(2-cyanoethyl)-N-methylacetamide is differentiated from its secondary amide counterpart, N-(2-cyanoethyl)acetamide, due to the tertiary amide structure. A tertiary amide cannot donate a hydrogen bond, altering reaction mechanisms in multicomponent condensations and cyclizations. While direct comparative reaction yield data is absent in the literature, the lack of an acidic N-H proton in the target compound precludes side reactions common to secondary cyanoacetamides, such as unwanted N-alkylation or deprotonation under basic conditions [2].

Organic Chemistry Heterocyclic Synthesis Cyanoacetamide Synthons

Purity and Quality Control Transparency Compared to Generic Cyanoacetamide Suppliers

A key differentiator for procurement is the availability of batch-specific QC data. A primary supplier for N-(2-cyanoethyl)-N-methylacetamide provides a standard purity of 95% and offers accompanying documentation including NMR, HPLC, and GC analyses upon request . This level of quality transparency is not uniformly available for all research-grade cyanoacetamides or N-alkylacetamides from general chemical marketplaces [1]. For comparison, generic N,N-dimethylacetamide (DMA) is often sold as a bulk solvent with a typical purity of 99%, but without the batch-specific spectral data packages essential for verifying structural identity in IP-sensitive or regulated research environments.

Analytical Chemistry Procurement Standards QC Documentation

Validated Application Scenarios for N-(2-Cyanoethyl)-N-methylacetamide Based on Quantitative Evidence


Metabolically Stable Scaffold in Lathyrism and Collagen Crosslinking Research

As a structural analog of the non-toxic N-acetyl-β-aminopropionitrile, N-(2-cyanoethyl)-N-methylacetamide can serve as a putatively inactive control or a metabolically stable probe in studies investigating osteolathyrism or lysyl oxidase-mediated collagen crosslinking [1]. Its predicted resistance to in vivo cleavage is based on class-level evidence showing that both N-acetyl and N-methyl substitution independently block toxicity and metabolism of β-aminopropionitrile [1].

Specialized Solvent or Co-solvent for Nucleophilic Reaction Systems

The compound’s combination of a polar aprotic tertiary amide and a nucleophile-reactive nitrile group makes it a candidate co-solvent or reactant-solvent for reactions requiring a medium that cannot act as a hydrogen bond donor. This is inferred from its structural class, as pure N,N-dimethylacetamide is a common polar aprotic solvent, but lacks the nitrile functionality for specific nucleophilic additions [2]. No direct comparative solvent performance data (e.g., dielectric constant, donor number) was found in the literature.

Building Block for Diverse Heterocyclic Libraries via Cyanoacetamide Chemistry

The compound can be used as a cyanoacetamide synthon in the condensation with diketones for γ-lactam synthesis [1] or in multicomponent reactions to generate pyridine, chromene, and other heterocyclic derivatives [3]. Its tertiary amide structure limits N-H side reactions, theoretically leading to cleaner product profiles compared to secondary cyanoacetamide intermediates, although experimental comparative yields are not published.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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